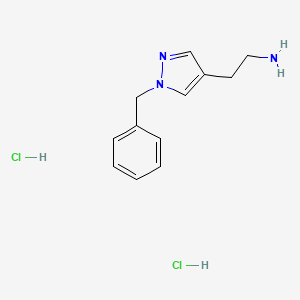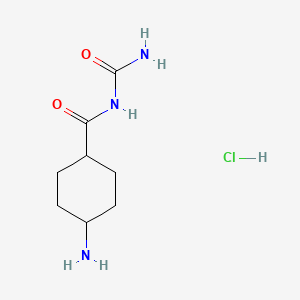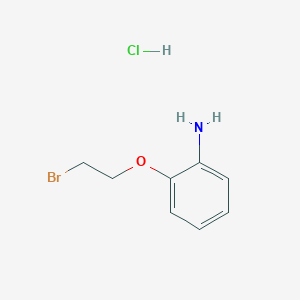
2-(2-Bromoethoxy)aniline, HCl
Descripción general
Descripción
“2-(2-Bromoethoxy)aniline, HCl” is a chemical compound that belongs to the aniline family of chemicals. It is also known as 2-(2-bromoethoxy)phenylaniline hydrochloride. The CAS Number of this compound is 1393442-08-4 . It has a molecular weight of 252.54 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11BrClNO . The InChI Code is 1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7 (8)10;/h1-4H,5-6,10H2;1H .
Physical And Chemical Properties Analysis
“this compound” is an off-white to beige crystalline powder. It has a melting point of approximately 167°C. It is soluble in dimethyl sulfoxide, ethanol, and acetone, but insoluble in water and ether.
Aplicaciones Científicas De Investigación
1. Toxicological Studies
Studies have explored the toxicological aspects of 2-haloanilines, including 2-bromoaniline, highlighting their hepatic and renal toxicity. Valentovic et al. (1992) demonstrated that halogen substitution at the 2-position of aniline increased hepatic and renal toxicity, although the severity of toxicity was not influenced by the nature of the halogen substituent (Valentovic et al., 1992).
2. Corrosion Inhibition
Research has been conducted on the effectiveness of aniline derivatives as corrosion inhibitors. Khaled and Hackerman (2004) found that aniline derivatives, including 2-bromoaniline, inhibited the corrosion of copper in HCl solution. The inhibitors were found to obey the Temkin adsorption isotherm, and a correlation between structure and inhibition efficiencies was suggested (Khaled & Hackerman, 2004).
3. Polymer Synthesis and Applications
2-(2-Bromoethoxy)aniline, HCl has applications in the synthesis of polymers. Ishida and Iwamura (1991) obtained an analytically satisfactory sample of poly(m-aniline) from m-bromoaniline, demonstrating its use in polymer synthesis. The magnetic susceptibility of the HCl salt followed a Curie–Weiss law, and the spin concentration was determined (Ishida & Iwamura, 1991).
4. Synthesis of Functional Molecules
There's research into the use of this compound for the synthesis of functional molecules. For instance, Jingjing Kong et al. (2017) developed a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using anilines, demonstrating the potential for further modifications in the synthesis of functional molecules (Kong et al., 2017).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity when swallowed, causing serious eye irritation . It is also classified as having specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Propiedades
IUPAC Name |
2-(2-bromoethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAJSKCZCYNTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393442-08-4 | |
| Record name | Benzenamine, 2-(2-bromoethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



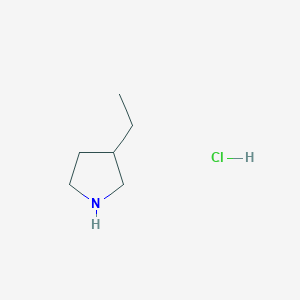
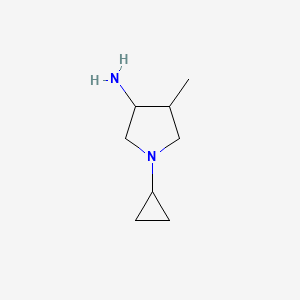

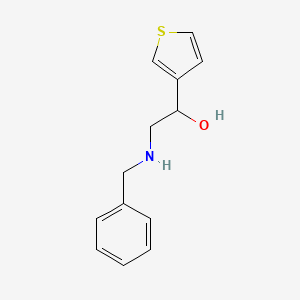
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)
![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)
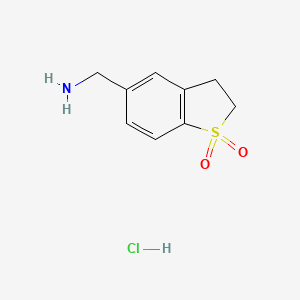
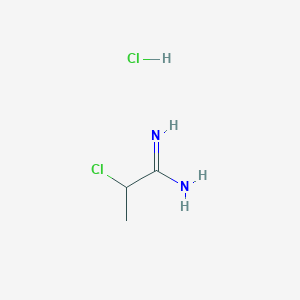
![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)
